molecular formula C13H15NO2 B8543663 1-isopropyl-2-methyl-1H-indole-3-carboxylic acid

1-isopropyl-2-methyl-1H-indole-3-carboxylic acid

Cat. No. B8543663
M. Wt: 217.26 g/mol
InChI Key: MRVXAUSDLMJRLS-UHFFFAOYSA-N
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Patent
US09371331B2

Procedure details

To a mixed solution of methanol (10 mL) and water (2 mL), methyl 2-methyl-1-(pyrimidin-5-ylmethyl)-1H-indole-3-carboxylate (110 mg, 0.39 mmol) and potassium hydroxide (50 mg, 0.98 mmol) was added. The mixture was stirred at reflux for 12 hours. Then the reaction mixture was acidified by hydrochloric acid aqueous solution (1N) to adjust pH=6 and extracted with dichloromethane (10 mL*3). The organic layers were combined and concentrated to give 1-isopropyl-2-methyl-1H-indole-3-carboxylic acid (60 mg, 58%).
Quantity
10 mL
Type
reactant
Reaction Step One
Name
methyl 2-methyl-1-(pyrimidin-5-ylmethyl)-1H-indole-3-carboxylate
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1]O.[CH3:3][C:4]1[N:5]([CH2:17][C:18]2C=NC=NC=2)[C:6]2[C:11]([C:12]=1[C:13]([O:15]C)=[O:14])=[CH:10][CH:9]=[CH:8][CH:7]=2.[OH-].[K+].Cl>O>[CH:17]([N:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[C:12]([C:13]([OH:15])=[O:14])=[C:4]1[CH3:3])([CH3:18])[CH3:1] |f:2.3|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Name
methyl 2-methyl-1-(pyrimidin-5-ylmethyl)-1H-indole-3-carboxylate
Quantity
110 mg
Type
reactant
Smiles
CC=1N(C2=CC=CC=C2C1C(=O)OC)CC=1C=NC=NC1
Name
Quantity
50 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 12 hours
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (10 mL*3)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1C(=C(C2=CC=CC=C12)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 60 mg
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.